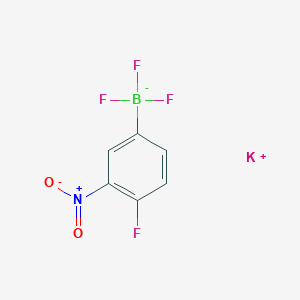

Potassium trifluoro(4-fluoro-3-nitrophenyl)boranuide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Potassium trifluoro(4-fluoro-3-nitrophenyl)boranuide is a chemical compound with the molecular formula C6H3BF4KNO2. It is a member of the organoboron family, specifically a potassium trifluoroborate salt. This compound is known for its stability and versatility in various chemical reactions, making it a valuable reagent in synthetic chemistry.

準備方法

Synthetic Routes and Reaction Conditions

Potassium trifluoro(4-fluoro-3-nitrophenyl)boranuide can be synthesized through a series of reactions involving the corresponding boronic acid or boronate ester. One common method involves the reaction of 4-fluoro-3-nitrophenylboronic acid with potassium fluoride and trifluoroboric acid. The reaction is typically carried out in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product with high purity.

化学反応の分析

Types of Reactions

Potassium trifluoro(4-fluoro-3-nitrophenyl)boranuide undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.

Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alkyl halides and other electrophiles. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Suzuki-Miyaura Cross-Coupling: Palladium catalysts and bases such as potassium carbonate are used. The reactions are often performed in aqueous or mixed solvent systems.

Major Products Formed

Substitution Reactions: The major products are typically the substituted phenyl derivatives.

Cross-Coupling Reactions: The products are biaryl compounds or other coupled products depending on the reactants used.

科学的研究の応用

Potassium trifluoro(4-fluoro-3-nitrophenyl)boranuide has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex molecules.

Biology: The compound can be used to modify biomolecules for various studies, including drug development and molecular biology research.

Industry: The compound is used in the production of fine chemicals and specialty materials.

作用機序

The mechanism of action of potassium trifluoro(4-fluoro-3-nitrophenyl)boranuide in chemical reactions involves the activation of the trifluoroborate group. In cross-coupling reactions, the palladium catalyst facilitates the formation of a palladium-boron complex, which then undergoes transmetallation with an organohalide to form the coupled product. The molecular targets and pathways involved depend on the specific reaction and conditions used.

類似化合物との比較

Similar Compounds

- Potassium 4-methoxyphenyltrifluoroborate

- Potassium 4-methylphenyltrifluoroborate

- Potassium (3-nitrophenyl)trifluoroborate

Uniqueness

Potassium trifluoro(4-fluoro-3-nitrophenyl)boranuide is unique due to the presence of both a nitro group and a fluoro group on the phenyl ring, which can influence its reactivity and stability. This combination of functional groups makes it a versatile reagent for various synthetic applications, offering different reactivity profiles compared to other trifluoroborate salts.

生物活性

Potassium trifluoro(4-fluoro-3-nitrophenyl)boranuide, also known as potassium (3-nitrophenyl)trifluoroborate, is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its antibacterial properties, cytotoxicity, and potential applications in drug development.

- Molecular Formula : C₆H₄BF₃KNO₂

- Molecular Weight : 229.01 g/mol

- CAS Number : 192863-40-4

- Appearance : White to almost white powder or crystals

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound. It has been shown to exhibit significant activity against various bacterial strains, particularly Klebsiella pneumoniae. The compound's effectiveness can be assessed through Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) studies.

Case Study: Antibacterial Efficacy

A study investigated the antibacterial effects of this compound when combined with conventional antibiotics like ciprofloxacin and meropenem. The results indicated that:

- MIC Values : The compound demonstrated MIC values comparable to those of established antibiotics.

- MBC Ratios : The MBC/MIC ratio was found to be less than or equal to 4 for most strains tested, classifying it as a bactericidal agent.

| Compound | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio |

|---|---|---|---|

| This compound | 16 | 32 | 2 |

| Ciprofloxacin | 8 | 16 | 2 |

| Meropenem | 4 | 8 | 2 |

This data suggests that this compound could be a promising candidate for further development in antimicrobial therapies.

Cytotoxicity Assessment

Cytotoxicity studies are essential for evaluating the safety profile of any new compound. Preliminary tests on this compound indicated low cytotoxicity levels, suggesting that it may have a favorable safety profile for future in vivo studies.

Cytotoxicity Results

In vitro assays were conducted to assess the cytotoxic effects on human cell lines. The results showed:

- Cell Viability : Over 80% cell viability at concentrations up to 100 µg/mL.

- Selectivity Index : A high selectivity index was noted, indicating minimal toxicity to human cells compared to bacterial cells.

Pharmacokinetic Profile

In silico analyses have suggested that this compound possesses favorable pharmacokinetic properties:

- Absorption : High gastrointestinal absorption predicted.

- Blood-Brain Barrier Permeability : Classified as a permeant, suggesting potential central nervous system activity.

- Metabolism : Potential inhibition of CYP1A2, indicating possible drug-drug interactions.

特性

IUPAC Name |

potassium;trifluoro-(4-fluoro-3-nitrophenyl)boranuide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BF4NO2.K/c8-5-2-1-4(7(9,10)11)3-6(5)12(13)14;/h1-3H;/q-1;+1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEIPZYIWYOZWRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC(=C(C=C1)F)[N+](=O)[O-])(F)(F)F.[K+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BF4KNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。